molecular formula C7H10N2O2S B056588 4-Methylbenzenesulfonohydrazide CAS No. 1576-35-8

4-Methylbenzenesulfonohydrazide

Cat. No. B056588
CAS RN: 1576-35-8
M. Wt: 186.23 g/mol
InChI Key: ICGLPKIVTVWCFT-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonohydrazide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The following sections delve into detailed aspects of this compound, including its synthesis, structural analysis, and properties.

Synthesis Analysis

The synthesis of 4-Methylbenzenesulfonohydrazide involves the condensation of 4-methylbenzenesulfonohydrazide with different aromatic carbonyl compounds in the presence of polystyrene sulfonic acid in an aqueous medium. This process leads to the formation of biologically active derivatives characterized by spectroscopic methods such as IR, NMR, and mass spectrometry (Ghiya & Joshi, 2016).

Molecular Structure Analysis

The molecular structure and electronic characteristics of 4-Methylbenzenesulfonohydrazide derivatives have been studied using spectroscopic and density functional theory (DFT) methods. These studies reveal the stabilizing intramolecular donor-acceptor interactions and various hydrogen bonds within the crystal, contributing to the compound's structural stability (Sasikala et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-Methylbenzenesulfonohydrazide typically result in the formation of hydrazones through the reaction with carbonyl compounds. These reactions are facilitated by specific catalysts and conditions, leading to compounds with significant antimicrobial activities. The reaction pathways and the molecular interactions within these compounds have been elucidated through crystallographic and computational studies (Shang, 2007).

Physical Properties Analysis

The physical properties of 4-Methylbenzenesulfonohydrazide derivatives, including their crystallographic characteristics, have been extensively studied. These analyses provide insights into the compound's stability, hydrogen bonding patterns, and potential for forming various polymorphic structures, which are crucial for its applications in drug design and material science (Stenfors & Ngassa, 2021).

Chemical Properties Analysis

Investigations into the chemical properties of 4-Methylbenzenesulfonohydrazide focus on its reactivity, including its role in forming hydrazones with potential biological activities. These properties are influenced by the molecular structure and the nature of substituents, which have been studied through various spectroscopic methods and theoretical calculations. The compound's chemical behavior is pivotal in its utility in creating pharmacologically active molecules and materials with specialized properties (Ahamed et al., 2018).

Scientific Research Applications

1. Antimicrobial Evaluation of Hydrazones Derived from 4-Methylbenzenesulfonohydrazide

  • Application Summary : A series of biologically active N′-substituted-4-methylbenzenesulfonohydrazide derivatives were synthesized and evaluated for antimycobacterial, antibacterial, and antifungal activities . These compounds have shown potential in treating infectious diseases like Tuberculosis, which is caused by Mycobacterium tuberculosis .
  • Methods of Application : The compounds were synthesized by condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds in the presence of polystyrene sulfonic acid in an aqueous medium . The chemical structures of the compounds were confirmed by elemental analysis, IR, 1H & 13C NMR, and mass spectrometry .

2. One-Pot Synthesis of Sulfonylhydrazones

  • Application Summary : A protocol for the synthesis of sulfonylhydrazones from sulfonyl chlorides, hydrazine hydrate, and vinyl azides was developed . This approach is eco-friendly and meets the requirements of green chemistry, providing good perspectives for the sustainable production of new drug candidates .
  • Methods of Application : The synthesis of 4-methylbenzenesulfonohydrazide was explored from 4-methylbenzene sulfonyl chloride, hydrazine hydrate (conc. 80%), and α-phenylvinyl azide . The reaction proceeded in moderate to good yields with a wide tolerance of functional groups .

3. Synthesis of Hydrazone Derivatives

  • Application Summary : 4-Methylbenzenesulfonohydrazide can be used to synthesize a variety of hydrazone derivatives . These derivatives are synthesized by condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds in the presence of polystyrene sulfonic acid in an aqueous medium .
  • Methods of Application : The synthesis involves the use of microwave irradiation, which is an efficient and eco-friendly method . The synthesized compounds were characterized by IR, NMR, and mass spectra .

4. Reducing Agent in Organic Synthesis

  • Application Summary : 4-Methylbenzenesulfonohydrazide can act as a reducing agent in organic synthesis . Upon heating in solution, it degrades, releasing diimide (N2H2), a useful reducing agent .
  • Methods of Application : The compound is used in reactions with ketones and aldehydes, where it condenses to give the hydrazones . The reaction is represented as:

5. Synthesis of N′-Substituted-4-Methylbenzenesulfonohydrazide Derivatives

  • Application Summary : 4-Methylbenzenesulfonohydrazide can be used to synthesize N′-substituted-4-methylbenzenesulfonohydrazide derivatives . These derivatives are synthesized by condensation of aromatic carbonyls with 4-methylbenzenesulfonohydrazide under microwave irradiation .
  • Methods of Application : The synthesis involves the use of polystyrene sulfonic acid (PSSA) in aqueous medium . The synthesized compounds were characterized by elemental analysis, IR, 1H & 13C NMR, and mass spectrometry .

6. Conversion of C-Cl to C-H

  • Application Summary : Tosylhydrazides, such as 4-Methylbenzenesulfonohydrazide, can be installed by nucleophilic attack and later removed by base . This provides a way to convert C-Cl to C-H .

Safety And Hazards

4-Methylbenzenesulfonohydrazide is a flammable solid and heating may cause a fire . It is toxic if swallowed . It causes serious eye irritation .

Future Directions

There is a need to develop new compounds with better antitubercular activity, less toxicity and safer therapeutic profile . The lead compound deserves further development as a potential anticancer agent .

properties

IUPAC Name

4-methylbenzenesulfonohydrazide
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InChI

InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGLPKIVTVWCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
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DSSTOX Substance ID

DTXSID8051756
Record name Toluene-4-sulphonohydrazide
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Molecular Weight

186.23 g/mol
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Physical Description

White solid; [Merck Index] White nearly odorless powder; [Alfa Aesar MSDS]
Record name p-Toluenesulfonyl hydrazide
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Product Name

4-Methylbenzenesulfonohydrazide

CAS RN

1576-35-8
Record name Tosylhydrazine
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Record name 4-Toluenesulfonyl hydrazide
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Record name Benzenesulfonic acid, 4-methyl-, hydrazide
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Record name P-TOLUENESULFONYLHYDRAZIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Alternatively, 4-diazo-3-methoxy-2,5-cyclohexadien-1-one can be synthesized chemically. First, 2-methoxy-p-benzoquinone is synthesized by the addition of m-methoxyphenol in acetone to an aqueous solution of potassium nitrosodisulfonate and potassium monobasic phosphate. On treatment of 2-methoxy-p-benzoquinone with p-toluenesulfonhydrazide, the antibiotic is produced. Purification of the product from the reaction mixture is accomplished by chromatography on a silica gel column with chloroform:methanol (9:1, v/v).
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Synthesis routes and methods III

Procedure details

p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide by the reaction of p-toluenesulfonyl chloride with hydrazine in tetrahydrofuran to form p-toluenesulfonylhydrazine, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylbenzenesulfonohydrazide
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Citations

For This Compound
653
Citations
MM Hussain, MM Rahman, MN Arshad… - …, 2017 - Wiley Online Library
… (E)‐N’‐Chlorobenzylidene‐4‐methylbenzenesulfonohydrazide (CBMBSH) compounds were synthesized using a simple condensation process from the derivatives of …
E Khdhiri, K Mnafgui, M Ncir, A Feriani… - … of Biochemical and …, 2021 - Wiley Online Library
This study is carried out to assess the cardiopreventive effect of (E)‐N’‐(1‐(7‐methoxy‐2‐oxo‐2H‐chromen‐3‐yl) ethylidene)‐4‐methylbenzenesulfonohydrazide or SHC, a novel …
Number of citations: 15 onlinelibrary.wiley.com
V Mohan, P Maadeswaran, B Babu… - Oriental Journal of …, 2017 - researchgate.net
… N-[(E)-(4-Bromophenyl)(phenyl) methylidene]-4-methylbenzenesulfonohydrazide optimized … ) (phenyl)methylidene]-4methylbenzenesulfonohydrazide, using B3LYP STO3gG basis set …
Number of citations: 3 www.researchgate.net
MM Hussain, AM Asiri, MN Arshad… - …, 2019 - Wiley Online Library
In this research work, three new derivatives of (E)‐Nʹ‐(methoxybenzylidene)‐4‐methylbenzenesulfonohydrazide (MBMBSH) were prepared by means of a condensation technique …
J Balaji, J John Francis Xavier, S Prabu… - … Section E: Structure …, 2014 - scripts.iucr.org
The title compound, C14H13ClN2O2S, crystallized in the enantiomorphic defining hexagonal space group P61 [Flack parameter = −0.02 (7)]. The partially hydrated form of the same …
Number of citations: 8 scripts.iucr.org
Y Wang, H Yan - Acta Crystallographica Section E: Crystallographic …, 2015 - scripts.iucr.org
In the title compound, C14H12F2N2O2S, the dihedral angle between the aromatic rings is 70.23 (8) and the S—N—N=C torsion angle is 172.11 (11). In the crystal, N—H⋯O hydrogen …
Number of citations: 1 scripts.iucr.org
MM Hussain, AM Asiri, MM Rahman - Journal of Molecular Structure, 2020 - Elsevier
… Two new molecules (2,5-dimethoxy-N′-(phenylsulfonyl)-benzenesulfonohydrazide, DMPSBSH and 2,5-dimethoxy-N′-(phenylsulfonyl)-4-methylbenzenesulfonohydrazide, …
Number of citations: 3 www.sciencedirect.com
J Balaji, S Prabu, JJF Xavier… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C20H17ClN2O2S, was obtained by a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide. The plane of the methyl-substituted benzene …
Number of citations: 2 scripts.iucr.org
X Cecily Maria Sneha, D Gajalakshmi… - Applied Physics A, 2022 - Springer
N’-[(E)-(4Chlorophenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide(4CBPTH) is synthesized by simple Schiff base condensation reaction and grown as a single crystal by …
Number of citations: 5 link.springer.com
S Lorin, LA Anthony, R Jaganathan… - Journal of Molecular …, 2023 - Elsevier
… A new N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives were prepared from a condensation reaction between 4-methylbenzenesulfonohydrazide and 3,4-…
Number of citations: 0 www.sciencedirect.com

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